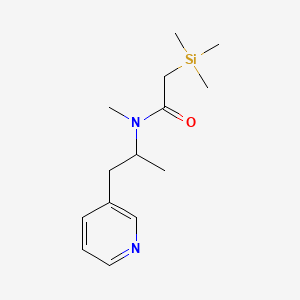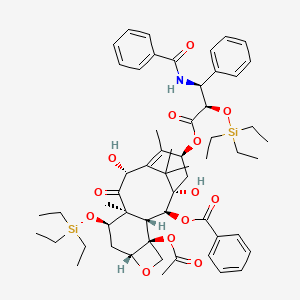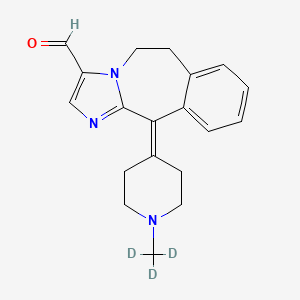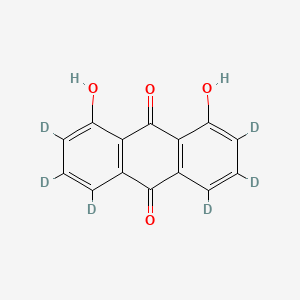
3,5,6-Trichloroquinoline-8-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,6-Trichloroquinoline-8-carboxylic Acid is an impurity of Quinclorac , which is a disubstituted quinolinecarboxylic acid that is part of a new class of highly selective auxin herbicides . Its molecular formula is C10H4Cl3NO2 and it has a molecular weight of 276.497.
Molecular Structure Analysis
The molecular structure of 3,5,6-Trichloroquinoline-8-carboxylic Acid consists of a quinoline ring substituted with three chlorine atoms and a carboxylic acid group .Physical And Chemical Properties Analysis
3,5,6-Trichloroquinoline-8-carboxylic Acid has a molecular weight of 276.5 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.Scientific Research Applications
Given the absence of directly relevant studies, I'll provide a general overview based on the information available for structurally related compounds, highlighting their scientific research applications and excluding drug use, dosage, and side effects as per your request. Please note, the following overview is general and indicative, as specific research on "3,5,6-Trichloroquinoline-8-carboxylic Acid" was not found in the available sources.
Scientific Research Applications of Structurally Related Compounds
Antioxidant Properties
Compounds such as Chlorogenic Acid (CGA) have been widely studied for their antioxidant activities. CGA, an abundant phenolic compound found in coffee and many fruits, demonstrates significant antioxidant, anti-inflammatory, and neuroprotective effects. It modulates lipid and glucose metabolism, potentially offering therapeutic roles in managing cardiovascular diseases, diabetes, and obesity (Naveed et al., 2018).
Antimicrobial and Antiviral Activities
Studies on 8-hydroxyquinoline derivatives have shown broad-spectrum antimicrobial and antiviral activities. These compounds can act as potent agents against a variety of pathogens, offering a foundation for developing new antimicrobial and antiviral therapies (Gupta et al., 2021).
Biochemical Research Tools
Certain quinoline derivatives are used as biochemical tools in research, especially for their metal chelation properties, which can be utilized in studies related to metal homeostasis in biological systems and the development of metal-based drugs.
Synthetic Chemistry and Drug Development
The radical cyclization reactions of quinoline derivatives are valuable in synthetic organic chemistry, enabling the construction of complex carbo- and heterocyclic compounds. This has implications for drug development, where such cyclizations can lead to the synthesis of novel compounds with potential therapeutic applications (Ishibashi & Tamura, 2004).
Future Directions
properties
IUPAC Name |
3,5,6-trichloroquinoline-8-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl3NO2/c11-4-1-5-8(13)7(12)2-6(10(15)16)9(5)14-3-4/h1-3H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMQKAMHFFQHQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=C(C=C2C(=O)O)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5,6-Trichloroquinoline-8-carboxylic Acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(3-{[(Methanesulfonyl)sulfanyl]methyl}-2,2,4,5,5-pentamethyl-2,5-dihydro-1H-pyrrol-1-yl)oxidanyl](/img/structure/B587830.png)
![2-(4-Hydroxyphenyl)-3-(4-Hydroxybenzoyl)-6-Hydroxybenzo[b]thiophene](/img/structure/B587832.png)
